Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate

Chiral purity Enantioselective synthesis Absolute configuration

Sourcing single-enantiomer chiral building blocks with orthogonal protection can be challenging. This (S)-configured Cbz-protected amino acid propylamide (CAS 84899-60-5) solves this by providing defined stereochemistry essential for asymmetric synthesis. • Purity ≥98% (HPLC), minimizing re-purification needs. • Cbz group is orthogonal to base-labile Fmoc protection, enabling selective hydrogenolysis in SPPS workflows. • Full documentation (NMR, HPLC, LC-MS) ensures analytical confidence and straightforward procurement.

Molecular Formula C14H20N2O3
Molecular Weight 264.325
CAS No. 84899-60-5
Cat. No. B2510438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate
CAS84899-60-5
Molecular FormulaC14H20N2O3
Molecular Weight264.325
Structural Identifiers
SMILESCCCNC(=O)C(C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H20N2O3/c1-3-9-15-13(17)11(2)16-14(18)19-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,15,17)(H,16,18)/t11-/m0/s1
InChIKeyQTULOXLTYMFRQZ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate (CAS 84899-60-5): Chemical Identity and Procurement Baseline


Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate (CAS 84899-60-5) is an (S)-configured carbamate-protected amino acid amide derivative with the molecular formula C₁₄H₂₀N₂O₃ and a molecular weight of 264.32 g/mol . The compound contains a benzyl carbamate (Cbz) protecting group on the amine functionality and a propylamide at the C-terminus, with defined (1S) stereochemistry at the α-carbon position . As a chiral building block, it serves as an intermediate in the synthesis of peptidomimetics and pharmaceutical agents, with the Cbz group providing orthogonal protection suitable for multi-step synthesis workflows [1].

Why Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate Cannot Be Readily Substituted by In-Class Analogs


Despite belonging to the broader class of carbamate-protected amino acid derivatives, Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate presents several features that preclude simple substitution with alternative compounds. The defined (S)-stereochemistry at the α-carbon is non-negotiable for chiral purity in downstream asymmetric synthesis; the (R)-enantiomer (CAS 84899-60-6) is a distinct compound that would invert stereochemical outcomes entirely [1]. Furthermore, the propylamide side chain length directly influences molecular recognition, solubility, and chromatographic behavior compared to shorter-chain analogs such as methylamide or ethylamide derivatives [2]. Finally, variations in the carbamate protecting group (e.g., Boc vs. Cbz) alter deprotection conditions, stability profiles, and orthogonality in peptide synthesis schemes [3].

Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate: Product-Specific Quantitative Differentiation Evidence


Enantiomeric Purity Specification: (1S)-Stereochemistry versus (1R)-Enantiomer

The target compound (CAS 84899-60-5) is defined by its (1S) absolute stereochemistry at the chiral α-carbon bearing the methyl and propylcarbamoyl substituents. The (1R)-enantiomer is a separate chemical entity with CAS 84899-60-6. Commercial specifications for the (1S)-compound typically require ≥98% purity, while the threshold for enantiomeric contamination from the (1R)-isomer directly impacts the stereochemical outcome of downstream reactions [1].

Chiral purity Enantioselective synthesis Absolute configuration

Commercial Purity Specifications: Vendor-Guaranteed Quality Tiers

The compound is commercially available at multiple purity tiers that directly impact procurement decisions. Sigma-Aldrich offers the compound at 96% purity . Alternative suppliers including Leyan and MolCore offer the compound at ≥98% purity . The 2% purity differential between vendors corresponds to varying levels of impurities, which may include residual solvents, unreacted starting materials, or diastereomeric contaminants.

Purity specification Quality control Procurement benchmark

Analytical Documentation Support: Vendor-Provided Characterization Data

The compound is offered with varying levels of analytical documentation support across suppliers. Synblock provides comprehensive documentation including MSDS, NMR, HPLC, and LC-MS data . This documentation package contrasts with vendors offering minimal characterization, requiring additional in-house analytical verification prior to use in regulated environments.

Analytical documentation Characterization Regulatory compliance

Protecting Group Orthogonality: Cbz Stability versus Alternative Carbamates

The benzyl carbamate (Cbz) protecting group in this compound can be removed by hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), conditions that do not cleave base-labile protecting groups such as Fmoc [1]. This orthogonality is a defined advantage in multi-step synthesis. In contrast, the structurally similar analog containing a Boc group would be cleaved under acidic conditions (TFA), which may not be compatible with acid-sensitive substrates. Additionally, metabolic stability trends indicate that carbamates with the structure Alkyl-OCO-NHAlkyl (as in this compound) exhibit greater metabolic stability than aryl carbamates, which is relevant when the compound serves as a structural component in prodrug design [2].

Orthogonal protection Carbamate stability Peptide synthesis

Propylamide Side Chain Properties: Chromatographic and Solubility Behavior

The propylamide side chain confers specific chromatographic and solubility properties that differentiate this compound from shorter-chain amide analogs. The propyl group increases lipophilicity (calculated LogP) relative to methylamide or ethylamide derivatives, resulting in longer reversed-phase HPLC retention times. This property affects purification strategies and compound isolation in multi-step syntheses. Additionally, the propylamide moiety provides a defined steric environment around the chiral center that may influence diastereoselectivity in subsequent transformations [1].

Chromatographic retention Lipophilicity Solid-phase synthesis

Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate: Optimal Research and Industrial Application Scenarios


Chiral Building Block for Enantioselective Synthesis of Peptidomimetics

The (1S) stereochemistry and Cbz protection make this compound suitable as a chiral building block in the synthesis of peptidomimetic drug candidates requiring defined stereochemistry . Procurement of the (1S)-enantiomer (CAS 84899-60-5) rather than the (1R)-enantiomer (CAS 84899-60-6) is essential when the target molecule requires the (S)-configuration at the corresponding stereocenter. The ≥98% purity tier from Leyan or MolCore minimizes the need for post-procurement purification, supporting efficient integration into synthetic workflows.

Orthogonal Protection in Solid-Phase Peptide Synthesis

The Cbz protecting group in this compound is orthogonal to base-labile Fmoc protection, enabling its use in Fmoc-based solid-phase peptide synthesis (SPPS) where selective deprotection of the Cbz group via hydrogenolysis (H₂, Pd/C) is required at a specific step without affecting Fmoc-protected residues [1]. The alkyl carbamate structure (Alkyl-OCO-NHAlkyl) also exhibits greater metabolic stability than aryl carbamate analogs, which may inform compound selection when the carbamate moiety is retained in the final target molecule.

Analytical Method Development and Reference Standard Use

With vendor-provided NMR, HPLC, and LC-MS documentation , this compound can serve as a reference standard for analytical method development, particularly for chiral HPLC method validation involving (S)-configured amino acid derivatives. The 96% (Sigma-Aldrich) and 98% (Leyan, MolCore) purity tiers provide defined benchmarks for calibration and system suitability testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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